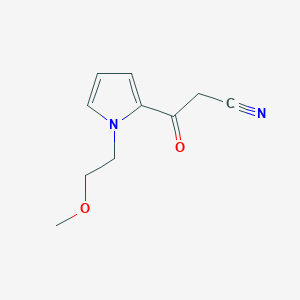
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo es un compuesto orgánico que presenta un anillo de pirrol sustituido con un grupo 2-metoxi-etil y un grupo nitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo típicamente implica la reacción de 2-metoxi-etilamina con un derivado de pirrol adecuado en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de una base, como el hidruro de sodio, para facilitar la sustitución nucleofílica. La mezcla de reacción se somete entonces a condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) como disolvente.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas primarias o alcoholes.
Sustitución: Formación de diversos derivados de pirrol sustituidos.
Aplicaciones Científicas De Investigación
El 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metoxi-etil)-3,3-dialquil-3,4-dihidroisoquinolinas: Estos compuestos comparten el grupo 2-metoxi-etil y exhiben una reactividad similar en reacciones químicas.
(S)-Metoprolol: Un bloqueador beta que contiene un grupo 2-metoxi-etil y se utiliza en tratamientos cardiovasculares.
Unicidad
El 3-(1-(2-Metoxi-etil)-1H-pirrol-2-il)-3-oxopropano-nitrilo es único debido a su combinación de un anillo de pirrol con un grupo nitrilo y un sustituyente 2-metoxi-etil. Esta estructura confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-[1-(2-methoxyethyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-7-12-6-2-3-9(12)10(13)4-5-11/h2-3,6H,4,7-8H2,1H3 |
Clave InChI |
KQSNUDLGSQUCTK-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC=C1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


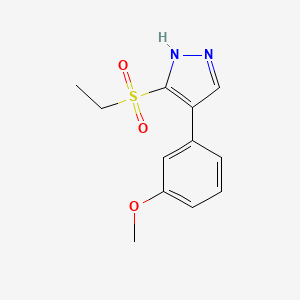
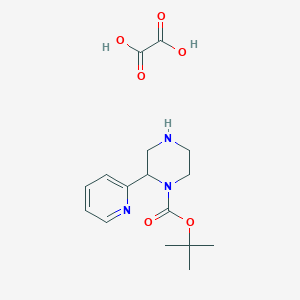

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)




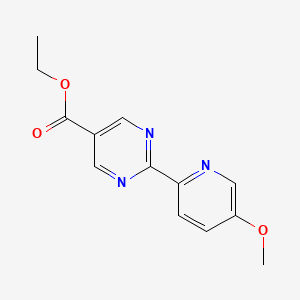
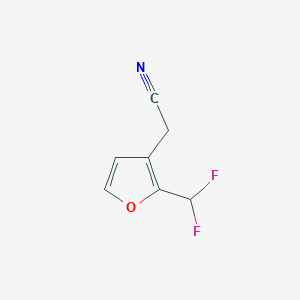

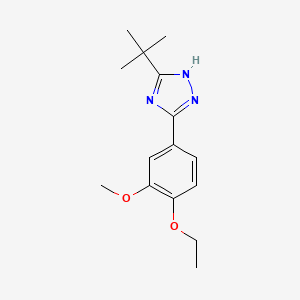
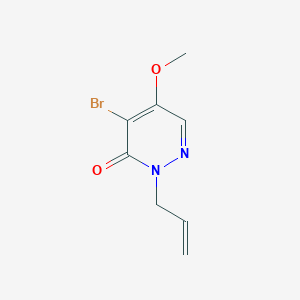
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
